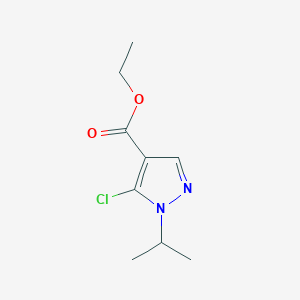
Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom, and an isopropyl group attached to the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazines under acidic or basic conditions to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Hydrolysis: Formation of 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The presence of the chlorine and isopropyl groups can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of an isopropyl group.
Ethyl pyrazole-4-carboxylate: Lacks the chlorine and isopropyl groups.
Uniqueness
Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The combination of the chlorine atom and the isopropyl group can enhance its reactivity and potential biological activity compared to other pyrazole derivatives .
Biological Activity
Ethyl 5-chloro-1-isopropyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C₉H₁₃ClN₂O₂ and a molecular weight of 216.66 g/mol. It features a pyrazole ring, which is significant for its biological activity. This article reviews the compound's pharmacological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes:
- A pyrazole ring : A five-membered aromatic heterocycle containing two nitrogen atoms.
- An ethyl ester group : Contributing to its solubility and reactivity.
- An isopropyl substituent : Influencing its biological activity.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may:
- Inhibit or modulate certain kinases or metabolic pathways.
- Interact with specific receptors or enzymes, potentially influencing signaling pathways related to inflammation and cell growth.
Research Findings and Case Studies
Recent studies have explored the biological activity of similar pyrazole derivatives, providing insights relevant to this compound:
Table 1: Comparative Biological Activities of Pyrazole Derivatives
These findings highlight the potential for similar compounds to exhibit significant biological activities, suggesting that this compound may also possess noteworthy pharmacological properties.
Potential Applications
This compound could find applications in:
- Agricultural chemistry : As a pesticide or herbicide due to its biological activity.
- Pharmaceutical development : As a building block in drug synthesis targeting inflammatory diseases or infections.
Properties
Molecular Formula |
C9H13ClN2O2 |
|---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
ethyl 5-chloro-1-propan-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H13ClN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3 |
InChI Key |
ZRSFJCRWNPNSIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















